Thiazole-Diamide Class Potency: At Least 380-Fold Higher γ-Secretase Inhibitory Activity Than DAPT
The target compound belongs to the thiazole-diamide series (general structure 1) identified by Chen et al. (2007) at Pfizer as highly potent γ-secretase inhibitors. Multiple representative compounds within this series demonstrated IC50 values below 0.3 nM in γ-secretase enzymatic assays [1]. When benchmarked against the widely used reference γ-secretase inhibitor DAPT, which exhibits an IC50 of 115 nM for total Aβ production in human primary neuronal cultures , the thiazole-diamide series potency represents a >380-fold improvement. Similarly, compared to semagacestat (LY450139), which inhibits Aβ42 with an IC50 of 10.9 nM in H4 human glioma cells , the class potency advantage is >36-fold. Although the exact IC50 of the specific target compound has not been published, its structural membership in this series implies it shares the sub-nanomolar potency characteristics established for its class.
| Evidence Dimension | γ-Secretase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 <0.3 nM (class-representative value from thiazole-diamide series; exact value for target compound not independently published) |
| Comparator Or Baseline | DAPT: IC50 115 nM (total Aβ) ; Semagacestat: IC50 10.9 nM (Aβ42) |
| Quantified Difference | >380-fold more potent than DAPT; >36-fold more potent than semagacestat (class-level inference) |
| Conditions | Thiazole-diamide series: cell-free γ-secretase assay [1]; DAPT: human primary neuronal cultures ; Semagacestat: H4 human glioma cells |
Why This Matters
For researchers requiring maximal γ-secretase inhibition at minimal compound concentration—reducing off-target engagement and solvent-related artifacts—the thiazole-diamide chemotype offers a potency ceiling two to three orders of magnitude beyond conventional inhibitors.
- [1] Chen YL, Cherry K, Corman ML, Ebbinghaus CF, Gamlath CB, Liston DR, Martin BA, Oborski CE, Sahagan BG. Thiazole-diamides as potent gamma-secretase inhibitors. Bioorg Med Chem Lett. 2007 Oct 15;17(20):5518-22. View Source
